5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole
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Overview
Description
5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring fused with a benzene ring, along with an ethyl group and a pyridinyl group attached to the oxazole ring.
Preparation Methods
The synthesis of 5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminophenol with ethyl 4-pyridinecarboxylate in the presence of a dehydrating agent such as phosphorus oxychloride can lead to the formation of the desired oxazole derivative . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for targeting specific biological pathways and molecular targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole can be compared with other oxazole derivatives, such as:
2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Ethoxy-5-chlorobenzo[d]oxazole: Also has notable antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H12N2O |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-ethyl-2-pyridin-4-yl-1,3-benzoxazole |
InChI |
InChI=1S/C14H12N2O/c1-2-10-3-4-13-12(9-10)16-14(17-13)11-5-7-15-8-6-11/h3-9H,2H2,1H3 |
InChI Key |
XUCOWWFKRJSGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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